molecular formula C10H18ClNO2 B2886414 2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride CAS No. 2138027-75-3

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride

Cat. No.: B2886414
CAS No.: 2138027-75-3
M. Wt: 219.71
InChI Key: STFOZGCHUQYFKK-UHFFFAOYSA-N
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Description

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride, is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71. This compound is known for its unique structure, which includes an indolizine ring system, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-octahydroindolizine-6-carboxylic acid: Lacks the hydrochloride salt form.

    Octahydroindolizine derivatives: Similar ring structure but different substituents.

    Indolizine carboxylic acids: Varying in the position and type of functional groups.

Uniqueness

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride stands out due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in various applications compared to its analogs .

Properties

IUPAC Name

2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7;/h7-9H,2-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOZGCHUQYFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(CN2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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